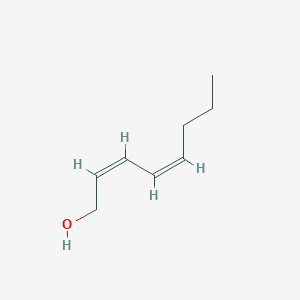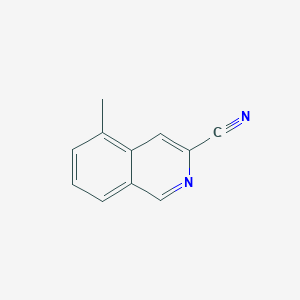
5-Methylisoquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylisoquinoline-3-carbonitrile is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C11H8N2 and is characterized by a benzene ring fused to a pyridine ring with a methyl group and a cyano group attached at specific positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylisoquinoline-3-carbonitrile can be achieved through various methods. One common approach involves the Bischler–Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to generate isoquinoline derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvent-free conditions, or microwave-assisted synthesis to enhance the efficiency and sustainability of the process .
化学反応の分析
Types of Reactions
5-Methylisoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted isoquinoline derivatives.
科学的研究の応用
5-Methylisoquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 5-Methylisoquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
類似化合物との比較
Similar Compounds
Isoquinoline: The parent compound with a similar structure but without the methyl and cyano groups.
Quinoline: A related compound with a nitrogen atom at a different position in the ring system.
1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline with diverse biological activities
Uniqueness
5-Methylisoquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and cyano groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C11H8N2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
5-methylisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H8N2/c1-8-3-2-4-9-7-13-10(6-12)5-11(8)9/h2-5,7H,1H3 |
InChIキー |
DDDKZALBMPVFNJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(N=CC2=CC=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




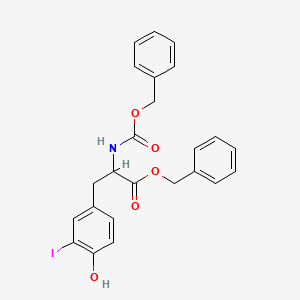

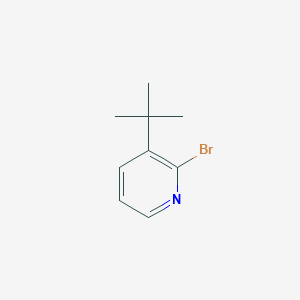
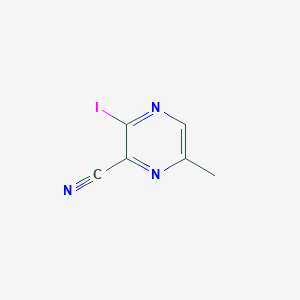
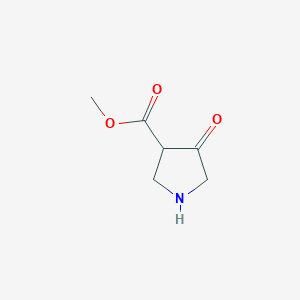
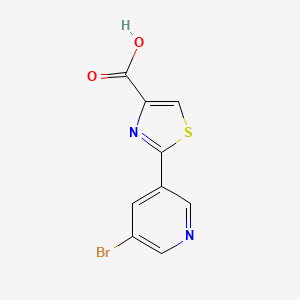
![6-(Chloromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13670682.png)
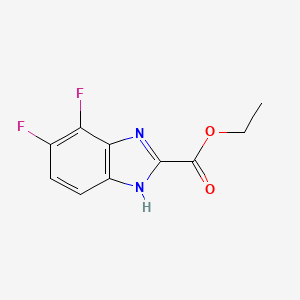
![(1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-4-yl)boronic acid](/img/structure/B13670686.png)
![Methyl 7-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13670689.png)
